molecular formula C28H25ClN4O3S B2756977 2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-ethylphenyl)acetamide CAS No. 892382-81-9

2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-ethylphenyl)acetamide

Cat. No.: B2756977
CAS No.: 892382-81-9
M. Wt: 533.04
InChI Key: WFRNDCHIOHMRAT-UHFFFAOYSA-N
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Description

2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C28H25ClN4O3S and its molecular weight is 533.04. The purity is usually 95%.
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Biological Activity

The compound 2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-ethylphenyl)acetamide is a complex organic molecule notable for its diverse functional groups and potential applications in medicinal chemistry. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of the compound is C27H23ClN4O4SC_{27}H_{23}ClN_{4}O_{4}S with a molecular weight of approximately 535.02 g/mol. Its structure includes several functional groups that contribute to its biological interactions:

Property Value
Molecular FormulaC27H23ClN4O4S
Molecular Weight535.02 g/mol
CAS Number892383-32-3
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of the sulfanyl group enhances its reactivity and potential for binding with biological molecules. The hydroxymethyl and chlorophenyl groups may also play critical roles in modulating the compound's pharmacological effects.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis.
  • Anticancer Activity : The triazatricyclo structure has been linked to cytotoxic effects on cancer cells by inducing apoptosis and inhibiting tumor growth.
  • Anti-inflammatory Effects : Certain analogs have demonstrated the ability to reduce inflammation through inhibition of pro-inflammatory cytokines.

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Study on Anticancer Activity :
    • A derivative of this compound was tested against breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
    • Mechanistic studies suggested that the compound induced apoptosis via the mitochondrial pathway.
  • Antimicrobial Efficacy :
    • Research evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
    • The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against both pathogens.
  • Anti-inflammatory Study :
    • In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a notable decrease in paw edema compared to control groups.

Properties

IUPAC Name

2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN4O3S/c1-3-17-8-4-7-11-23(17)31-24(35)15-37-28-21-12-20-18(14-34)13-30-16(2)25(20)36-27(21)32-26(33-28)19-9-5-6-10-22(19)29/h4-11,13,34H,3,12,14-15H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRNDCHIOHMRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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